Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside (TFP-GalNAc) is a carbohydrate derivative that has gained attention in the scientific community due to its potential applications in biochemical research. TFP-GalNAc is a synthetic compound that can be used as a tool to study the function and activity of glycoproteins, which are essential components of many biological processes.
Scientific Research Applications
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside has been used in a variety of scientific research applications, including the study of glycoproteins. Glycoproteins are proteins that have carbohydrate molecules attached to them, and they play a critical role in many biological processes, including cell signaling, immune response, and protein folding. Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside can be used as a tool to study the function and activity of glycoproteins by selectively labeling them with Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside. This labeling allows for the identification and isolation of glycoproteins, which can then be studied further.
Mechanism Of Action
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside works by selectively labeling glycoproteins. The trifluoroacetamide group on the propyl chain of Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside reacts with the hydroxyl groups on the GalNAc moiety of glycoproteins. This reaction results in the formation of a stable covalent bond between Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside and the glycoprotein. The labeled glycoprotein can then be isolated and studied further.
Biochemical And Physiological Effects
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside has no known biochemical or physiological effects on cells or tissues. It is a synthetic compound that is used solely as a tool for scientific research.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside in lab experiments is its selectivity for glycoproteins. Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside only reacts with the hydroxyl groups on the GalNAc moiety of glycoproteins, which allows for the selective labeling of glycoproteins. This selectivity is important because it allows for the isolation and study of glycoproteins without interference from other proteins or molecules.
One limitation of using Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside in lab experiments is its cost. Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside is a synthetic compound that requires expertise in synthetic organic chemistry to synthesize. This expertise and the cost of the reagents required to synthesize Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside make it a relatively expensive compound to use in lab experiments.
Future Directions
There are several future directions for the use of Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside in scientific research. One direction is the development of new synthetic methods for the synthesis of Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside that are more cost-effective and efficient. Another direction is the development of new applications for Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside, such as the study of glycosylation in diseases such as cancer and Alzheimer's disease. Additionally, Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside could be used in conjunction with other labeling techniques to study the structure and function of glycoproteins in greater detail.
Synthesis Methods
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside is synthesized through a multi-step process that involves the use of various chemical reagents. The synthesis begins with the protection of the hydroxyl groups on the galactose ring, followed by the introduction of the trifluoroacetamide group on the propyl chain. The final step involves the deprotection of the hydroxyl groups and the introduction of the acetamido group on the GalNAc moiety. The synthesis of Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside is a complex process that requires expertise in synthetic organic chemistry.
properties
CAS RN |
122998-73-6 |
---|---|
Product Name |
Trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside |
Molecular Formula |
C13H21F3N2O7 |
Molecular Weight |
374.31 g/mol |
IUPAC Name |
N-[3-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C13H21F3N2O7/c1-6(20)18-8-10(22)9(21)7(5-19)25-11(8)24-4-2-3-17-12(23)13(14,15)16/h7-11,19,21-22H,2-5H2,1H3,(H,17,23)(H,18,20)/t7-,8-,9+,10-,11-/m1/s1 |
InChI Key |
PMGBPPBZXKSUBY-KAMPLNKDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCNC(=O)C(F)(F)F)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OCCCNC(=O)C(F)(F)F)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCNC(=O)C(F)(F)F)CO)O)O |
Other CAS RN |
122998-73-6 |
synonyms |
TFAPADG trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside, alpha-D-galactopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.